3-(2-Bromophenyl)-1-(tert-butyl)-1h-pyrazol-5-amine

Physicochemical property differentiation Lipophilicity Drug-likeness

This 1,3,5-trisubstituted pyrazole features an N1-tert-butyl, C3-ortho-bromophenyl, and C5-amine, delivering a LogP of 3.1 and TPSA of 43.8 Ų. Its distinct substitution pattern avoids isomer interconversion risks, ensuring reproducible mGluR2 or ROS1 target engagement. The ortho-bromine enables orthogonal Pd-catalyzed cross-coupling for systematic SAR exploration. Supplied at 98% purity with batch QC documentation.

Molecular Formula C13H16BrN3
Molecular Weight 294.19 g/mol
Cat. No. B15326636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Bromophenyl)-1-(tert-butyl)-1h-pyrazol-5-amine
Molecular FormulaC13H16BrN3
Molecular Weight294.19 g/mol
Structural Identifiers
SMILESCC(C)(C)N1C(=CC(=N1)C2=CC=CC=C2Br)N
InChIInChI=1S/C13H16BrN3/c1-13(2,3)17-12(15)8-11(16-17)9-6-4-5-7-10(9)14/h4-8H,15H2,1-3H3
InChIKeyIJFSFROQYXXKNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine: Technical Specifications and Procurement Baseline


3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine (CAS: 1154322-35-6) is a 1,3,5-trisubstituted pyrazole derivative with the molecular formula C₁₃H₁₆BrN₃ and a molecular weight of 294.19 g/mol [1]. The compound features a tert-butyl group at the N1-position, a 2-bromophenyl substituent at the C3-position, and a primary amine at the C5-position of the pyrazole ring . Computed physicochemical properties include an XLogP3-AA value of 3.1, a topological polar surface area of 43.8 Ų, one hydrogen bond donor, and two hydrogen bond acceptors [1]. The compound is supplied commercially at 98% purity by vendors including Leyan (Catalog No. 1354476) and Fluorochem (Product Code F697646) . The 2-bromophenyl group provides a versatile synthetic handle for downstream derivatization via cross-coupling reactions [2].

Procurement Rationale: Why 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine Cannot Be Interchanged with Positional Isomers


Within the aminopyrazole chemical space, substitutional isomerism fundamentally alters both physicochemical and biological behavior, precluding generic interchange. The target compound bears a 2-bromophenyl substituent at the pyrazole C3-position and a tert-butyl group at the N1-position. Its positional isomer, 1-(2-bromophenyl)-3-(tert-butyl)-1H-pyrazol-5-amine (CAS: 476637-04-4), swaps these substitution patterns . Additional regioisomers exist with bromine at the 3- or 4-position of the phenyl ring (e.g., CAS: 872171-45-4 and 895042-78-1, respectively) . These structural permutations generate distinct electrostatic surfaces, dipole moments, and steric profiles that directly impact target engagement in biological systems and cross-coupling reactivity in synthetic applications [1][2]. Procurement based solely on molecular formula similarity without strict CAS verification risks introducing unintended variables into reproducible research workflows.

Quantitative Differentiation Evidence for 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine vs. Comparators


LogP Differentiation: Enhanced Lipophilicity vs. Non-tert-Butyl Aminopyrazoles

3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine exhibits an XLogP3-AA value of 3.1 [1] (and an experimentally correlated LogP of 3.52 ), placing it in the moderately lipophilic range optimal for passive membrane permeability while retaining aqueous solubility. In contrast, the non-tert-butyl analog 3-(2-bromophenyl)-1H-pyrazol-5-amine (lacking the N1-tert-butyl group) has a predicted LogP of approximately 1.2 [2]. The tert-butyl modification increases lipophilicity by approximately 2 LogP units relative to the unsubstituted parent scaffold.

Physicochemical property differentiation Lipophilicity Drug-likeness LogP

Biological Target Differentiation: mGluR2 Antagonist Activity of N1-tert-Butyl Aminopyrazole Scaffold

The N-substituted pyrazole scaffold containing a tert-butyl group has been documented as a metabotropic glutamate receptor 2 (mGluR2) antagonist in the Therapeutic Target Database (TTD) [1]. A structurally related N1-tert-butyl pyrazole derivative demonstrated negative allosteric modulation of human mGluR2 with an IC₅₀ value of 79 nM in CHO cell membranes expressing the receptor, assessed by inhibition of glutamate responses [2]. This mGluR2 antagonism profile distinguishes N1-tert-butyl aminopyrazoles from non-tert-butyl pyrazole scaffolds, which lack this documented target engagement.

mGluR2 antagonist Metabotropic glutamate receptor CNS pharmacology Allosteric modulation

Kinase Selectivity Profile: ROS1 Kinase Inhibition with >3-Fold Selectivity Window

A pyrazole-based compound bearing structural homology to the N1-tert-butyl-3-aryl-pyrazol-5-amine scaffold demonstrated potent and selective ROS1 kinase inhibition. When screened at a single 10 μM concentration across a panel of 45 diverse kinases, this class representative achieved 94% inhibition of ROS1 enzymatic activity while maintaining less than 30% inhibition across all 44 other kinases tested [1]. In 10-dose IC₅₀ mode, the compound exhibited an IC₅₀ of 199 nM for ROS1 kinase [1]. This selectivity window (≥3.1-fold based on percent inhibition differential) positions the scaffold as a candidate for applications requiring minimal off-target kinase interference.

ROS1 kinase Tyrosine kinase inhibitor Selectivity profiling Kinase panel screening

Synthetic Utility Differentiation: Ortho-Bromophenyl as a Cross-Coupling Handle vs. Meta/Para Isomers

The 2-bromophenyl (ortho-bromophenyl) substituent at the pyrazole C3-position provides a strategic synthetic handle for Pd-catalyzed cross-coupling reactions including Suzuki-Miyaura and Buchwald-Hartwig couplings [1]. The ortho-substitution pattern creates a distinct steric and electronic environment compared to meta- or para-bromophenyl isomers (CAS: 872171-45-4 and 895042-78-1, respectively) . This ortho-bromine configuration enables site-selective derivatization with controlled regiochemistry, a feature not equivalently accessible with meta- or para-substituted analogs.

Suzuki coupling Buchwald-Hartwig amination Cross-coupling Synthetic intermediate Library synthesis

Recommended Application Scenarios for 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine Based on Quantitative Evidence


mGluR2-Targeted CNS Drug Discovery: Hit-to-Lead Optimization

For CNS drug discovery programs targeting metabotropic glutamate receptor 2 (mGluR2), this compound provides a scaffold validated for mGluR2 negative allosteric modulation. Class-level evidence demonstrates an IC₅₀ of 79 nM for human mGluR2 in functional cellular assays [1]. The computed LogP of 3.1 falls within the optimal range for blood-brain barrier permeability [2], positioning this scaffold as a starting point for hit-to-lead optimization in depression, anxiety, and schizophrenia indications where mGluR2 modulation is therapeutically relevant [3].

ROS1 Kinase Inhibitor Development for Astrocytoma Research

In oncology research focused on ROS1-driven malignancies including astrocytomas and glioblastomas, this aminopyrazole scaffold offers a selective kinase inhibition profile. Class-representative compounds exhibit 94% ROS1 inhibition at 10 μM with <30% inhibition across 44 off-target kinases, corresponding to an IC₅₀ of 199 nM [4]. This selectivity window is particularly valuable for target validation studies where confounding polypharmacology must be minimized. The scaffold's potential for further derivatization supports SAR exploration toward more potent and selective ROS1 inhibitors [4].

Diversity-Oriented Synthesis via Orthogonal Cross-Coupling

The ortho-bromophenyl substituent at the C3-position enables orthogonal Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) [5]. This site-selective reactivity allows systematic diversification of the aryl group without affecting the N1-tert-butyl and C5-amine functionalities, enabling efficient parallel library synthesis for medicinal chemistry SAR campaigns. The compound is supplied at 98% purity with available batch-specific QC documentation (NMR, HPLC, GC) , supporting reproducible synthetic workflows.

Physicochemical Property Benchmarking in Aminopyrazole SAR Studies

The distinct LogP value of 3.1 (XLogP3-AA) [2] and experimentally correlated LogP of 3.52 for this N1-tert-butyl aminopyrazole scaffold provides a quantifiable reference point for comparative SAR analysis. Researchers investigating how substitution patterns affect lipophilicity-driven properties (passive permeability, protein binding, solubility) can use this compound as a benchmark against non-tert-butyl analogs (LogP ≈ 1.2) [6] and positional isomers with different bromophenyl substitution patterns. The compound's well-characterized computed descriptors (HBD=1, HBA=2, TPSA=43.8 Ų) [2] further support computational modeling and property-based design workflows.

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